molecular formula C27H34O7 B579659 methyl 2-[(1S,2S,5R,6R,10S,13R,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate CAS No. 16614-78-1

methyl 2-[(1S,2S,5R,6R,10S,13R,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate

Cat. No.: B579659
CAS No.: 16614-78-1
M. Wt: 470.562
InChI Key: UBTUMRAEQXKCDO-YQZNTPBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-[(1S,2S,5R,6R,10S,13R,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate is a naturally occurring compound found in certain plant species. It belongs to the class of limonoids, which are known for their diverse biological activities. The compound has garnered interest due to its potential therapeutic properties and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(1S,2S,5R,6R,10S,13R,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes reactions such as cyclization, oxidation, and esterification. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, followed by purification processes such as chromatography. Alternatively, large-scale chemical synthesis methods are employed, utilizing optimized reaction conditions to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(1S,2S,5R,6R,10S,13R,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.

Scientific Research Applications

methyl 2-[(1S,2S,5R,6R,10S,13R,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study limonoid chemistry and to develop new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of natural product-based pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-[(1S,2S,5R,6R,10S,13R,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, influencing signal transduction pathways, and altering gene expression. These interactions can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

methyl 2-[(1S,2S,5R,6R,10S,13R,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[113102,1105,10]heptadec-11-en-16-yl]acetate can be compared with other limonoids, such as limonin and nomilin While these compounds share a similar core structure, methyl 2-[(1S,2S,5R,6R,10S,13R,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[113102,1105,10]heptadec-11-en-16-yl]acetate is unique due to its specific functional groups and stereochemistry, which contribute to its distinct biological activities The comparison highlights the uniqueness of methyl 2-[(1S,2S,5R,6R,10S,13R,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[113102,11

Conclusion

methyl 2-[(1S,2S,5R,6R,10S,13R,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate is a compound of significant interest due to its diverse chemical reactions, potential therapeutic applications, and unique mechanism of action. Ongoing research continues to uncover new aspects of this fascinating molecule, paving the way for its use in various scientific and industrial fields.

Properties

CAS No.

16614-78-1

Molecular Formula

C27H34O7

Molecular Weight

470.562

InChI

InChI=1S/C27H34O7/c1-25(2)19(12-20(28)32-5)27(4)17-6-8-26(3)18(15(17)10-16(22(25)30)23(27)31)11-21(29)34-24(26)14-7-9-33-13-14/h7,9-10,13,16-19,22,24,30H,6,8,11-12H2,1-5H3/t16-,17+,18+,19+,22-,24+,26-,27+/m1/s1

InChI Key

UBTUMRAEQXKCDO-YQZNTPBASA-N

SMILES

CC1(C(C2(C3CCC4(C(C3=CC(C1O)C2=O)CC(=O)OC4C5=COC=C5)C)C)CC(=O)OC)C

Origin of Product

United States

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